![molecular formula C13H14N2O2 B2524712 N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide CAS No. 2377031-04-2](/img/structure/B2524712.png)
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 g/mol It is characterized by the presence of a cyano group, a hydroxyphenyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide typically involves the reaction of 4-hydroxybenzyl cyanide with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products
Major products formed from these reactions include quinone derivatives, primary amines, and substituted phenyl derivatives .
Scientific Research Applications
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the cyclopropylacetamide moiety can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-[cyano(4-hydroxyphenyl)methyl]acetamide and N-[cyano(4-hydroxyphenyl)methyl]-N-methylacetamide .
Uniqueness
N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
N-[cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(16)15(11-4-5-11)13(8-14)10-2-6-12(17)7-3-10/h2-3,6-7,11,13,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHKIROWSPTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C(C#N)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)
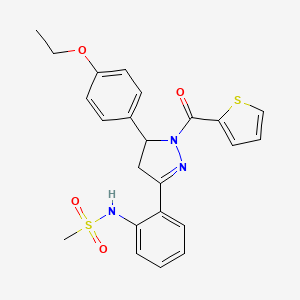
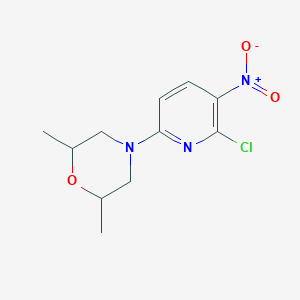
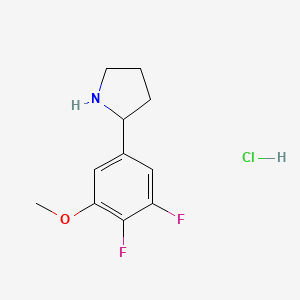
![4-(dimethylsulfamoyl)-N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2524635.png)
![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)
![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2524643.png)
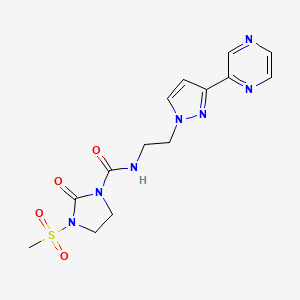
![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)
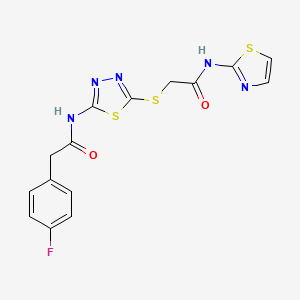
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)
